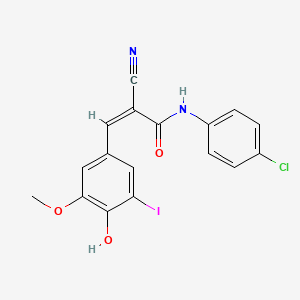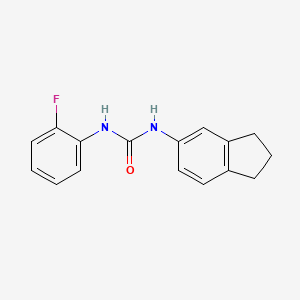
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide, also known as CIAM or TCS-21311, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide involves its ability to inhibit the activity of specific enzymes and receptors in the body. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the induction of apoptosis and the arrest of cell cycle progression. In inflammation, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the activity of the protein kinase C (PKC) pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation. In neurodegenerative diseases, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide induces apoptosis and inhibits cell cycle progression. In inflammation, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide reduces the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the aggregation of amyloid beta peptides. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have low toxicity in animal studies, which makes it a potentially safe therapeutic agent. However, one limitation of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide. One direction is the development of more potent analogs of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide for use in cancer treatment. Another direction is the investigation of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide's potential therapeutic effects in other diseases such as cardiovascular disease and diabetes. Additionally, the development of more efficient synthesis methods for N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide could lead to its wider use in scientific research.
合成法
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine. The resulting product is then subjected to a condensation reaction with acryloyl chloride to yield N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide.
科学的研究の応用
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has also shown that N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide can inhibit the production of pro-inflammatory cytokines, which can reduce the severity of inflammatory diseases. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIN2O3/c1-24-15-8-10(7-14(19)16(15)22)6-11(9-20)17(23)21-13-4-2-12(18)3-5-13/h2-8,22H,1H3,(H,21,23)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDJNBKFORFENI-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4934541.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4934547.png)
![4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4934551.png)
![2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4934554.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4934558.png)
![2-methoxy-N-(1-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4934572.png)

![2-[(4-fluorobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934581.png)
![N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B4934589.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)